N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
説明
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide works by inhibiting BTK, a key enzyme involved in the survival and proliferation of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. However, one of the limitations of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.
将来の方向性
There are several future directions for the development of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide as a cancer treatment. One direction is to evaluate its safety and efficacy in clinical trials, particularly in combination with other cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide and to identify biomarkers that can predict its response in patients.
科学的研究の応用
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and ibrutinib, leading to improved therapeutic outcomes.
特性
IUPAC Name |
N-(5-carbamoyl-2,4-dichlorophenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-7-5-8(14)9(4-6(7)11(15)17)16-12(18)10-2-1-3-19-10/h1-5H,(H2,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDHXPPUCCFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2,4-dichlorophenyl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。